molecular formula C24H22F3N3O3 B449317 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE

2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B449317
M. Wt: 457.4g/mol
InChI Key: RJVKODVHRSYMEM-MUXKCCDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a methoxy group, a trifluoromethyl group, and a hydrazono group, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves several steps. One common synthetic route starts with the reaction of 2-methoxy-4-formylphenol with 3-(trifluoromethyl)phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenylacetyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Chemical Reactions Analysis

2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s hydrazono group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C24H22F3N3O3

Molecular Weight

457.4g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H22F3N3O3/c1-16-6-9-19(10-7-16)29-23(31)15-33-21-11-8-17(12-22(21)32-2)14-28-30-20-5-3-4-18(13-20)24(25,26)27/h3-14,30H,15H2,1-2H3,(H,29,31)/b28-14-

InChI Key

RJVKODVHRSYMEM-MUXKCCDJSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=CC(=C3)C(F)(F)F)OC

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC3=CC=CC(=C3)C(F)(F)F)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

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